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Compound of Interest

Compound Name: 2-Bromo-3-methoxypyridine

Cat. No.: B021398

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxypyridine is a versatile heterocyclic intermediate of significant interest in
the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring
substituted with a reactive bromine atom at the 2-position and a methoxy group at the 3-
position, makes it an ideal building block for the synthesis of complex molecular architectures.
The bromine atom serves as a key functional handle for various cross-coupling reactions, while
the methoxy group influences the electronic properties and metabolic stability of the final
compound.[2] This intermediate is particularly valuable for creating pyridine derivatives, which
are prevalent scaffolds in many biologically active compounds, including those with
antimicrobial and anti-inflammatory properties.[1]

These notes provide an overview of its applications and detailed protocols for its use in
common synthetic transformations crucial for drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-methoxypyridine is provided
below.
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Property Value Reference
CAS Number 24100-18-3 [1]
Molecular Formula CeHsBrNO [1]
Molecular Weight 188.02 g/mol [1]

Off-white to yellow fused solid
Appearance , [1][3]
or crystalline powder

Melting Point 45-50 °C [1][4]

Purity =>99% (GC) [1]
Store at 0-8°C, in a cool, dry

Storage [11[3]
place

Applications in Pharmaceutical Synthesis

2-Bromo-3-methoxypyridine is a crucial intermediate in the synthesis of a wide range of
pharmaceutical agents. Its utility lies in its ability to participate in palladium-catalyzed cross-
coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination,
which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds central
to many drug scaffolds.[1][2][5]

Key therapeutic areas where this intermediate is employed include:

e Oncology: It is used to prepare inhibitors of key signaling proteins, such as AXL receptor
tyrosine kinase.[3][4] It is also a building block for camptothecin analogues, a class of
topoisomerase inhibitors used in cancer therapy.[6]

» Neurological Disorders: The 3-methoxypyridine moiety is incorporated into various agents
targeting the central nervous system.[1]

o Endocrinology: It serves as an intermediate in the synthesis of antiestrogen compounds
used to treat conditions like endometriosis and uterine fibroids.[6]

The primary role of 2-Bromo-3-methoxypyridine is to introduce the 3-methoxypyridinyl moiety
into a target molecule, a common step in lead optimization to enhance potency, selectivity, and
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pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of 2-

Bromo-3-methoxypyridine.

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine via

Methylation

This protocol details the methylation of 2-bromo-3-hydroxypyridine (also known as 2-bromo-3-

pyridinol), a common precursor.

Reaction Scheme: 2-Bromo-3-hydroxypyridine + Methylating Agent — 2-Bromo-3-

methoxypyridine

Quantitative Data Summary for Synthesis

Methyla

Starting . Temp. . Yield Referen
. ting Base Solvent Time (h)
Material (°C) (%) ce
Agent
2-Bromo-
3- lodometh  Sodium DMF/Met  Room
_ 3 56 [4]
hydroxyp  ane Hydride hanol Temp
yridine
2-Bromo-
lodometh
3- KOH DMSO 55-60 0.5 68 [7]
ane
pyridinol

Detailed Methodology (Based on KOH/DMSO procedure):[7]

o Preparation: To a stirred mixture of 2-bromo-3-pyridinol (71.0 g, 1.0 equiv.) and pulverized
potassium hydroxide (KOH, 77.8 g) in dimethyl sulfoxide (DMSO, 500 mL), establish an inert

nitrogen atmosphere.
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» Reaction: Heat the mixture to 55-60°C. Add a solution of methyl iodide (CHsl, 72.4 g) in
DMSO (100 mL) dropwise to the reaction vessel.

 Incubation: After the addition is complete, maintain the reaction temperature at 55-60°C for
30 minutes.

e Quenching: Pour the reaction mixture into ice water (800 g) to precipitate the product.

o Extraction: Filter the precipitate. Triturate the solid with diethyl ether (3 x 500 mL). Combine
the ether extracts and wash sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCI
(3 x 250 mL), and saturated NaCl solution (500 mL).

 Purification: Dry the organic phase with anhydrous MgSOa, filter, and concentrate under
reduced pressure to yield 2-Bromo-3-methoxypyridine.

Synthesis Workflow for 2-Bromo-3-methoxypyridine

Starting Materials

2-Bromo-3-pyridinol

Process Product

Stir at 55-60°C Aqueous Workup . .
under N2 & Extraction Concentration 2-Bromo-3-methoxypyridine

Methy! lodide (CH3I)

KOH

DMSO

Click to download full resolution via product page

Synthesis of 2-Bromo-3-methoxypyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling
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This protocol provides a general procedure for the palladium-catalyzed coupling of 2-Bromo-3-

methoxypyridine with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of

modern organic synthesis for forming C-C bonds.[8][9]

Generic Reaction Parameters

Typical

Molar Ratio (vs.

Component Reagents/Conditio . Notes
Aryl Bromide)
ns
) 2-Bromo-3-
Aryl Halide o 1.0 Substrate.
methoxypyridine
) ) Arylboronic Acid or )
Boronic Acid/Ester ) 1.2-15 Coupling partner.
Pinacol Ester
_ Pd(PPhs)s, Pd2(dba)s, Pdz(dba)s is often
Palladium Catalyst 1-5mol%

Pd(OAC)2

used with a ligand.[10]

Required for catalysts

Ligand SPhos, PPhs 1.1-2.2 (vs. Pd) like Pdz(dba)s or
Pd(OAc)-.
K2COs3, Cs2CO0O:s, Essential for
Base 2.0-3.0 )
K3POa4 transmetalation.[9]
Toluene/Hz20,

Solvent System

Dioxane/Hz20 (e.g.,
4:1)

Biphasic systems are

common.[8]

Temperature

80-110°C

Dependent on

substrate reactivity.

Detailed General Methodology:[8]

e Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 2-Bromo-3-methoxypyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the

base (e.g., K2COs, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 3 mol%) and ligand if
required.

Solvent Addition: Add the anhydrous organic solvent and degassed water (e.g., Toluene/H20
in a 4:1 ratio).

Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Generalized Suzuki-Miyaura Catalytic Cycle
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Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of 2-Bromo-
3-methoxypyridine. This reaction is a powerful method for forming C-N bonds, widely used in
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medicinal chemistry.[11][12]

Generic Reaction Parameters

Typical .
. Molar Ratio (vs.
Component Reagents/Conditio . Notes
Aryl Bromide)
ns

) 2-Bromo-3-
Aryl Halide o 1.0 Substrate.
methoxypyridine

Coupling partner.

) Primary or Secondary Volatile amines may
Amine ) 11-15 )
Amine require a sealed tube.
[13]
) Common precatalysts.
Palladium Catalyst Pdz(dba)s, Pd(OAc)2 1-2mol%

[11]

Bulky, electron-rich
) XPhos, RuPhos, o
Ligand 1.1-2.2 (vs. Pd) phosphine ligands are
BINAP, dppf _
crucial.[14]

A strong, non-
NaOt-Bu, K2COs, - _
Base 15-25 nucleophilic base is
Cs2C0s3 ] ]
typically required.

Anhydrous conditions

Solvent Toluene, Dioxane -
are necessatry.
Reaction temperature
is catalyst and
Temperature 80-110°C -

substrate dependent.
[11]

Detailed General Methodology:[11][13]

e Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precatalyst (e.g.,
Pdz(dba)s, 1-2 mol%) and the phosphine ligand (e.g., XPhos).
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Reagent Addition: Add the base (e.g., NaOt-Bu, 1.5 equiv.). Then add 2-Bromo-3-
methoxypyridine (1.0 equiv.) and the amine (1.2 equiv.).

Solvent Addition: Add anhydrous solvent (e.g., toluene).

Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g.,
100°C). Stir for the required time (typically 12-24 hours).

Monitoring: Monitor the reaction by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate
solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the residue by flash column chromatography.
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Generalized Buchwald-Hartwig Catalytic Cycle
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Catalytic cycle of the Buchwald-Hartwig amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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